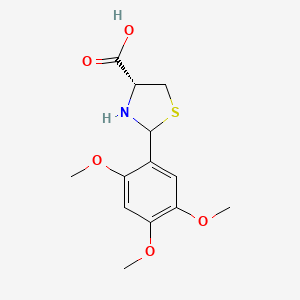

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Descripción general

Descripción

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by the presence of a thiazolidine ring and a trimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Análisis De Reacciones Químicas

Reaction Conditions:

| Component | Quantity/Condition | Role |

|---|---|---|

| L-cysteine hydrochloride | 0.19 g (0.94 mmol) | Nucleophile |

| 2,4,5-trimethoxybenzaldehyde | 0.98 mmol (equimolar) | Electrophilic aldehyde |

| Sodium acetate | 0.067 g (0.64 mmol) | Buffer/pH control |

| Solvent | Ethanol (26 mL) + water (25 mL) | Reaction medium |

| Time/Temperature | 24 h at room temperature | Cyclization completion |

Key Steps:

-

Imine Formation : The aldehyde reacts with the amine group of cysteine to form a Schiff base.

-

Cyclization : Intramolecular nucleophilic attack by the thiol group generates the thiazolidine ring.

-

Precipitation : Product precipitates upon cooling and is purified via filtration .

Functional Group Transformations

The carboxylic acid group at position 4 enables derivatization reactions, while the methoxy groups on the aromatic ring influence electronic properties.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters:

Example : Methyl ester formation improves lipophilicity for biological assays .

Amidation

Reaction with primary amines (e.g., octadecylamine) in the presence of coupling agents (EDC/HOBt) yields amides:

Biological Relevance : Amidation enhances cytotoxicity against melanoma cells (IC₅₀ = 5 µM) .

Ring-Opening Reactions

The thiazolidine ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In HCl (1M), the ring opens to regenerate cysteine and the aldehyde:

Oxidative Ring Opening

Oxidizing agents (e.g., H₂O₂) convert the thiazolidine ring into a disulfide bond:

Stereochemical Stability

The (4R) configuration is prone to epimerization under basic conditions. Studies show that prolonged exposure to NaOH (0.1M) leads to partial racemization, forming a 1:1 mixture of (4R) and (4S) diastereomers .

Electrophilic Aromatic Substitution

The electron-rich 2,4,5-trimethoxyphenyl group participates in:

-

Nitration : With HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives.

-

Halogenation : Bromination (Br₂/FeBr₃) introduces halogens at the para position relative to methoxy groups.

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 160°C , attributed to loss of methoxy groups and subsequent ring degradation.

Biological Activity Modulation via Structural Modifications

Reactivity Comparison with Analogues

| Compound | Reactivity with H₂O₂ | Melting Point (°C) |

|---|---|---|

| (4R)-2-(2,4,5-trimethoxyphenyl) derivative | Fast disulfide formation | 158–160 |

| (4S)-2-(3,4,5-trimethoxyphenyl) analogue | Slower oxidation | 152–154 |

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of thiazolidine derivatives, including (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, typically involves the reaction of l-cysteine with substituted benzaldehydes. The process often yields various derivatives with potential biological activities. For instance, a study highlighted the synthesis of 2,4-substituted thiazolidine derivatives aimed at evaluating their antioxidant and tyrosinase inhibitory activities .

Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. The antioxidant potential is often assessed through in vitro assays that measure the compounds' ability to inhibit lipid peroxidation and reduce reactive oxygen species .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that this compound and its derivatives can effectively inhibit tyrosinase activity. This property is attributed to their structural similarity with natural substrates of the enzyme .

Anticancer Activity

Thiazolidine derivatives have been investigated for their anticancer properties. Research has demonstrated that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

Antibacterial and Antifungal Effects

Thiazolidines have shown promising antibacterial and antifungal activities against a range of pathogens. The compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Case Study 1: Antioxidant and Tyrosinase Inhibition

A study synthesized several thiazolidine derivatives and evaluated their antioxidant properties alongside their ability to inhibit tyrosinase. Results indicated that modifications at the 4-position significantly enhanced both activities, suggesting potential applications in cosmetic formulations aimed at skin lightening and anti-aging .

Case Study 2: Anticancer Effects

In vitro studies demonstrated that this compound exhibited cytotoxic effects on prostate cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for developing new anticancer therapies .

Mecanismo De Acción

The mechanism of action of (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes, affecting membrane fluidity and function.

Comparación Con Compuestos Similares

Similar Compounds

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: shares similarities with other thiazolidine derivatives, such as thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid.

Trimethoxyphenyl derivatives: Compounds like 2,4,5-trimethoxybenzaldehyde and 2,4,5-trimethoxyphenethylamine.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazolidine ring and a trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

The compound (4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a member of the thiazolidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity , focusing on its anticancer properties , mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15N1O5S1

- CAS Number : 1217632-86-4

This compound features a thiazolidine ring fused with a trimethoxyphenyl group, contributing to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study conducted on derivatives of thiazolidine-4-carboxylic acids demonstrated that these compounds could inhibit the growth of melanoma and prostate cancer cells effectively. The antiproliferative activity was enhanced compared to earlier compounds in the series, with IC50 values in the low nanomolar range .

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of tubulin polymerization. This action disrupts the normal mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications made to thiazolidine-4-carboxylic acids have been crucial in enhancing their biological activity. The introduction of bulky aromatic groups at specific positions has been shown to maintain or improve cytotoxicity while reducing toxicity to normal cells .

Data Table: Antiproliferative Activity

Below is a summary table detailing the IC50 values of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Leukemia (CCRF-CEM) | 0.124 |

| Prostate Cancer | Low nM range |

| Non-Small Cell Lung Cancer | 3.81 |

These results highlight the compound's potency against multiple cancer types and suggest its potential as a therapeutic agent.

Study 1: Antiproliferative Activity Assessment

In a comprehensive study published in 2009, researchers evaluated the antiproliferative effects of various thiazolidine derivatives, including this compound. The study utilized the NCI-60 human tumor cell line anticancer drug screen to assess growth inhibition across nine different cancer types. Results indicated that this compound effectively inhibited tumor growth with varying degrees of potency .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that compounds like this compound induce apoptosis through mitochondrial pathways and caspase activation. This finding underscores the importance of understanding how structural modifications can enhance therapeutic efficacy while minimizing side effects .

Propiedades

IUPAC Name |

(4R)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-17-9-5-11(19-3)10(18-2)4-7(9)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSDXQPOASYLGD-KBPLZSHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2NC(CS2)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C2N[C@@H](CS2)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.